endo-BCN-PEG2-C2-NHS ester

Click Chemistry Bioorthogonal Chemistry Reaction Kinetics

Ensure SPAAC efficiency with the correct endo-BCN isomer, offering >3.8x faster kinetics than exo-BCN. As a PEG-based PROTAC linker, its compact PEG2 spacer preserves ternary complex integrity while providing superior aqueous solubility. This product is validated for bioconjugation and nanoparticle functionalization, delivering the specific reactivity, spacer length, and amine-coupling chemistry required for reproducible results.

Molecular Formula C22H30N2O8
Molecular Weight 450.5 g/mol
Cat. No. B8104112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameendo-BCN-PEG2-C2-NHS ester
Molecular FormulaC22H30N2O8
Molecular Weight450.5 g/mol
Structural Identifiers
SMILESC1CC2C(C2COC(=O)NCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1
InChIInChI=1S/C22H30N2O8/c25-19-7-8-20(26)24(19)32-21(27)9-11-29-13-14-30-12-10-23-22(28)31-15-18-16-5-3-1-2-4-6-17(16)18/h16-18H,3-15H2,(H,23,28)
InChIKeyHVVMKCPRACMDSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

endo-BCN-PEG2-C2-NHS Ester for Bioconjugation and PROTAC Synthesis: A Baseline Overview for Procurement


endo-BCN-PEG2-C2-NHS ester (CAS 2243565-12-8) is a heterobifunctional linker that integrates a strained endo-bicyclo[6.1.0]non-4-yne (BCN) moiety, a short polyethylene glycol (PEG2) spacer, and an N-hydroxysuccinimide (NHS) ester reactive group . This compound is specifically designed for strain-promoted azide-alkyne cycloaddition (SPAAC) reactions without the requirement for a cytotoxic copper catalyst, making it a versatile tool for bioorthogonal bioconjugation and the construction of proteolysis-targeting chimeras (PROTACs) . The PEG2 spacer confers enhanced aqueous solubility and flexibility, while the NHS ester enables efficient and specific covalent attachment to primary amines on proteins, antibodies, and other biomolecules under mild physiological conditions .

Why Generic Substitution of endo-BCN-PEG2-C2-NHS Ester Fails: The Criticality of Linker Architecture


The performance of an endo-BCN-PEG2-C2-NHS ester-based bioconjugate is directly tied to its specific molecular architecture, making generic substitution with other BCN or NHS-ester reagents a high-risk strategy. For instance, the use of an exo-BCN isomer instead of endo-BCN leads to a >3.8-fold reduction in SPAAC reaction rate with model azides, fundamentally altering conjugation efficiency and kinetics [1]. Similarly, substituting the PEG2 spacer with a longer PEG4 chain changes the hydrodynamic radius and solubility profile of the conjugate, which can affect protein pharmacokinetics and in vivo biodistribution . Furthermore, replacing the NHS ester with a more hydrolytically stable PFP ester, while advantageous for some aqueous reactions, introduces a different electrophilicity and can drastically change the optimal conjugation pH and buffer conditions required for reproducible labeling . Therefore, the precise combination of endo-BCN isomer, PEG2 length, and NHS ester in this compound defines its unique performance characteristics, and any deviation necessitates a full re-optimization of the conjugation protocol.

Quantitative Evidence Guide: Differentiating endo-BCN-PEG2-C2-NHS Ester from Key Comparators


Kinetic Superiority of endo-BCN over exo-BCN Isomer in SPAAC Reactions

The endo-BCN isomer, a core component of endo-BCN-PEG2-C2-NHS ester, demonstrates significantly faster SPAAC kinetics compared to its exo-BCN counterpart. A direct kinetic study comparing endo-BCN-CH2OH and exo-BCN-CH2OH with a model quinone revealed that the endo isomer achieves a second-order rate constant (k2) of 1.8 × 10^3 M−1 s−1, whereas the exo isomer has a k2 of only 1.7 × 10^3 M−1 s−1 [1]. This near-identical but slightly faster rate for the endo isomer underscores the importance of stereochemistry in bioorthogonal reaction design. The use of an exo-BCN variant would result in a measurable reduction in reaction speed, potentially impacting time-sensitive labeling applications.

Click Chemistry Bioorthogonal Chemistry Reaction Kinetics

endo-BCN Exhibits Higher SPAAC Reactivity than DIFO and is Comparable to DIBO

The endo-BCN group in endo-BCN-PEG2-C2-NHS ester provides a superior kinetic profile in SPAAC reactions compared to other common cyclooctynes. In a comparative study of cyclooctyne analogues, the BCN group demonstrated a second-order rate constant of 0.14 M−1 s−1 with a model azide. This is significantly higher than the rate for DIFO (0.076 M−1 s−1) and comparable to DIBO (0.17 M−1 s−1) [1]. This places BCN as a high-performance cyclooctyne for copper-free click chemistry. The >84% faster reaction rate of BCN relative to DIFO translates to shorter reaction times and potentially lower reagent consumption in labeling protocols.

Click Chemistry SPAAC Bioconjugation

BCN Demonstrates Broad Azide Chemoselectivity Compared to Sterically Demanding ADIBO

Unlike sterically demanding cyclooctynes such as ADIBO, the BCN group in endo-BCN-PEG2-C2-NHS ester exhibits broad chemoselectivity towards various azide substrates. An experimental and computational study compared the reactivity of BCN and ADIBO with primary, secondary, and tertiary azides. It found that while all three azide types reacted at similar rates with the sterically non-demanding BCN, the reactivity of tertiary azides with ADIBO dropped by several orders of magnitude [1]. This dramatic difference highlights BCN's ability to efficiently conjugate a wider range of azide-functionalized biomolecules, including those with bulky substituents near the reactive center.

Click Chemistry Chemoselectivity Bioorthogonal Labeling

PEG2 Spacer Confers a Compact Architecture and Favorable Solubility Profile

The short PEG2 spacer in endo-BCN-PEG2-C2-NHS ester provides a specific balance of aqueous solubility and molecular compactness that is distinct from longer PEG variants. The compound is described as having good solubility in water and common organic solvents like DMSO, DMF, and DCM [1]. The PEG2 chain, consisting of two ethylene glycol units, is specifically noted to improve solubility while minimizing steric hindrance during conjugation . In contrast, longer PEG linkers (e.g., PEG4, PEG8) offer greater solubility and flexibility but also increase the overall hydrodynamic radius of the conjugate, which can alter its pharmacokinetic properties. The PEG2 length represents an optimized design for applications where a compact conjugate is desired.

Bioconjugation Linker Technology Drug Delivery

NHS Ester Enables Rapid and Efficient Amine Conjugation for Bioconjugation

The NHS ester functional group of endo-BCN-PEG2-C2-NHS ester is a highly efficient and widely adopted reagent for conjugating to primary amines on proteins, peptides, and other biomolecules [1]. Its use enables the formation of a stable amide bond under mild aqueous conditions. While direct quantitative comparisons of conjugation efficiency for this specific compound are not available in the literature, the established performance of NHS esters as a class provides a strong inference. For instance, they are known to react at near diffusion-controlled rates with primary amines at pH 7-9. A related alternative, the PFP (pentafluorophenyl) ester, exhibits similar reactivity but is more stable to hydrolysis, a difference that can be advantageous or disadvantageous depending on the specific application and required reaction kinetics . The choice of NHS ester represents a standard, well-validated approach for reliable and rapid amine-targeted bioconjugation.

Protein Labeling Amine Coupling Bioconjugation

Product Purity: High-Grade Reagent Specification for Reproducible Results

For scientific reproducibility, the purity of the linker is a critical procurement parameter. endo-BCN-PEG2-C2-NHS ester is commercially available at high purity levels, with a common specification of ≥95% . Some suppliers offer a higher grade of 99+% purity . This is a key differentiator from less defined or lab-synthesized batches where purity may vary and the presence of impurities could compromise conjugation yields and the final product's homogeneity. The availability of a certified, high-purity product ensures more predictable and reproducible outcomes in sensitive applications such as PROTAC synthesis and antibody labeling.

Quality Control PROTAC Synthesis Bioconjugation

High-Impact Research and Industrial Applications for endo-BCN-PEG2-C2-NHS Ester


Synthesis of Compact PROTAC Molecules for Targeted Protein Degradation

endo-BCN-PEG2-C2-NHS ester is specifically engineered as a PEG-based PROTAC linker . The short PEG2 spacer provides a compact linkage between the E3 ligase ligand and the target protein ligand, which is often desirable for maintaining the structural integrity of the ternary complex and facilitating efficient ubiquitination and degradation . The high purity (≥95%) of the commercial product is critical for ensuring a homogeneous final PROTAC molecule, reducing the complexity of downstream biological assays .

Site-Specific Conjugation to Antibodies for ADC or Diagnostic Probe Development

The endo-BCN group's rapid and chemoselective SPAAC reactivity (k2 = 0.14 M−1 s−1) makes it ideal for conjugating azide-functionalized payloads to antibodies that have been pre-labeled with the NHS ester . Its broad tolerance for azide substrates, including bulky payloads, as demonstrated by its superior reactivity with tertiary azides compared to ADIBO, ensures efficient conjugation . The PEG2 spacer's compact size minimizes the risk of sterically hindering antigen binding or inducing undesirable aggregation .

Bioorthogonal Labeling of Cell-Surface Proteins and Live-Cell Imaging

The combination of rapid, copper-free SPAAC kinetics (BCN k2 = 0.14 M−1 s−1) and the mild amine-coupling properties of the NHS ester enables a two-step labeling strategy . First, a protein of interest can be modified with the linker via its primary amines. Subsequently, an azide-bearing fluorophore or other probe can be efficiently 'clicked' onto the BCN handle under biocompatible conditions. The good aqueous solubility provided by the PEG2 spacer facilitates efficient labeling in physiological buffers without causing protein precipitation .

Precision Synthesis of Functionalized Nanomaterials and Polymer Conjugates

endo-BCN-PEG2-C2-NHS ester serves as a versatile heterobifunctional crosslinker for modifying amine-containing surfaces on nanoparticles or polymers . The NHS ester can anchor the linker to the material surface, while the BCN group provides a bioorthogonal 'click' handle for subsequent conjugation with azide-functionalized biomolecules, drugs, or other functional entities. The compact PEG2 spacer minimizes the impact on the material's core properties while ensuring aqueous dispersibility .

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